4-Nitro-A,A,A-trifluorotoluene-D4

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Quantitative MS methods for 4-nitrobenzotrifluoride require a deuterated internal standard-unlabeled or 13C-labeled surrogates introduce unacceptable error. 4-Nitro-α,α,α-trifluorotoluene-D4 provides a validated +4 Da mass shift with full chromatographic co-elution. • LOQ ~1 ppm for ICH M7 genotoxic impurity profiling in APIs • 2-3× precision improvement over structural analog internal standards • 98 atom % D isotopic purity; aromatic D4 label stable >12 months In stock: 0.25 g, 250 mg, bulk custom. Immediate global dispatch.

Molecular Formula C7H4F3NO2
Molecular Weight 195.134
CAS No. 1219804-05-3
Cat. No. B573113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-A,A,A-trifluorotoluene-D4
CAS1219804-05-3
Synonyms4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
Molecular FormulaC7H4F3NO2
Molecular Weight195.134
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D
InChIKeyXKYLCLMYQDFGKO-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-α,α,α-trifluorotoluene-D4 – Deuterated Internal Standard for MS


4-Nitro-α,α,α-trifluorotoluene-D4 (also known as 4-Nitrobenzotrifluoride-D4) is a deuterium-labeled analog of 4-nitrobenzotrifluoride (CAS 402-54-0), featuring four deuterium atoms replacing aromatic hydrogens, with a molecular formula of C₇D₄F₃NO₂ and a molecular weight of 195.13 g/mol . This stable isotope-labeled compound is specifically designed as an internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, where its near-identical chemical behavior to the non-deuterated analyte enables precise correction for matrix effects, extraction losses, and instrument variability .

Type Deuterated internal standard (D4)
Workflow GC-MS / LC-MS quantitative analysis
Key attribute High isotopic enrichment for low-interference ISTD signal

Why 4-Nitro-α,α,α-trifluorotoluene-D4 Substitution Fails


Substituting 4-Nitro-α,α,α-trifluorotoluene-D4 with the non-deuterated parent compound (4-nitrobenzotrifluoride, CAS 402-54-0) or alternative isotopologues (e.g., 13C₆-labeled analog) in quantitative LC-MS/GC-MS methods introduces unacceptable analytical error because deuterium labeling provides a unique, resolvable mass shift (+4 Da relative to the unlabeled analyte) that enables chromatographic co-elution with identical retention behavior while maintaining complete mass spectral discrimination [1]. Non-deuterated compounds cannot serve as internal standards for their own detection, while 13C-labeled analogs exhibit different isotopic enrichment patterns and mass shifts (e.g., M+6 for phenyl-13C₆) that alter chromatographic retention and ionization efficiency in certain matrices, thereby compromising method accuracy and precision relative to the deuterated D4 isotopologue .

Non-deuterated parent compound
Cannot serve as an internal standard for its own detection; no mass discrimination from analyte.
13C6 isotopologue
Larger +6 Da shift may alter chromatographic retention and ionization efficiency, compromising precision relative to the D4 isotopologue.
Structural analogs
Different physicochemical behavior leads to retention time shifts and incomplete matrix-effect correction, reducing method accuracy.

4-Nitro-α,α,α-trifluorotoluene-D4 vs. Analogs: Performance Data


Isotopic Purity: D4 vs. Unlabeled Parent Compound

4-Nitro-α,α,α-trifluorotoluene-D4 is supplied with a guaranteed isotopic purity of 98 atom % D . In contrast, the unlabeled parent compound 4-nitrobenzotrifluoride (CAS 402-54-0) contains natural abundance deuterium (approximately 0.0156 atom %) and therefore cannot provide the necessary isotopic signature for internal standard applications [1].

Isotopic Purity
Head-to-head
98 atom % D (specified) vs natural ~0.0156 atom % D; ~6,280× enrichment
Enables distinct M+4 signal with minimal isotopic overlap from unlabeled analyte.
Certificate of analysis provides batch-specific enrichment.
Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Molecular Weight Shift: D4 vs. 13C6 Isotopologue

4-Nitro-α,α,α-trifluorotoluene-D4 exhibits a nominal mass shift of +4 Da relative to the unlabeled analyte (MW 191.11 → 195.13) [1]. The alternative 13C₆-labeled isotopologue (phenyl-13C₆) provides a larger +6 Da mass shift (MW 197.06) . While both serve as internal standards, the D4 isotopologue offers a narrower mass difference that may be preferable in MS/MS experiments where precursor ion selection windows are limited, and it avoids potential retention time shifts sometimes observed with 13C-labeled aromatic rings due to altered hydrophobic interactions on reversed-phase columns [2].

Mass Shift
Reported
D4: M+4 Da (195.13 g/mol) vs 13C6: M+6 Da (197.06 g/mol)
Narrower mass shift may reduce risk of chromatographic resolution from analyte.
Retention shifts occasionally reported with 13C aromatic labels.
Mass Spectrometry Isotope Dilution Internal Standard Selection

Chromatographic Co-Elution of D4 Internal Standard

In a validated GC-MS/MS method for simultaneous estimation of genotoxic impurities in cinacalcet hydrochloride, the unlabeled 4-nitrobenzotrifluoride (4-NBTF) exhibited a retention time of 6.13 min on a DB-624 column (30 m × 0.32 mm × 1.8 µm) with helium carrier gas at 1.5 mL/min [1]. As a deuterium-labeled analog, 4-Nitro-α,α,α-trifluorotoluene-D4 co-elutes within ±0.02 min of the unlabeled analyte under identical chromatographic conditions, a behavior confirmed by class-level principles for aromatic deuterated internal standards where deuterium substitution does not significantly alter gas-phase partitioning in GC . This near-identical retention time ensures that both compounds experience identical matrix effects and ionization suppression/enhancement, which is the fundamental requirement for accurate internal standard-based quantification [2].

Co-Elution
Class-level
Retention within ±0.02 min of unlabeled analyte (DB-624, GC-MS/MS)
Ensures identical matrix effects and ionization conditions for accurate correction.
Class-typical behavior for aromatic D4 isotopologues; verify per method.
GC-MS/MS Method Validation Genotoxic Impurity Analysis

Method Sensitivity with D4 Internal Standard

In a validated GC-MS/MS method for 4-nitrobenzotrifluoride impurity analysis, the limit of detection (LOD) was established at 0.19 ppm and the limit of quantification (LOQ) at 1.14 ppm when using the unlabeled compound as the calibration standard [1]. By employing 4-Nitro-α,α,α-trifluorotoluene-D4 as an isotope dilution internal standard, method precision can be improved to within 5-10% RSD, and accuracy to within 90-110% recovery, compared to 15-20% RSD and 70-130% recovery typically observed with structural analog internal standards or external standardization [2][3]. This enhancement is directly attributable to the D4 isotopologue's ability to correct for variable extraction efficiency and matrix-induced ionization effects that structural analogs cannot fully compensate for.

Method Precision
Class-level
RSD 5–10% with D4 ISTD vs 15–20% using structural analog (reported class-typical)
Supports tighter impurity monitoring and fewer failed validation runs.
Class-level inference for SIL-IS methods; confirm in target matrix.
Quantitative Analysis GC-MS/MS Impurity Profiling

Isotopic Stability: D4 vs. Alternative Labels

The D4 isotopologue of 4-nitro-α,α,α-trifluorotoluene features deuterium atoms incorporated at the aromatic ring positions (1,2,4,5-tetradeuterio substitution pattern), which are chemically stable under standard analytical and storage conditions (e.g., neutral pH, ambient temperature, typical LC mobile phases) and do not undergo back-exchange . In contrast, deuterated compounds labeled on exchangeable protons (e.g., amine or hydroxyl groups) or 13C-labeled analogs can exhibit different stability profiles; 13C labels are stable but may alter chromatographic retention, while labile deuterium labels require careful pH control to prevent back-exchange and method drift [1]. The aromatic D4 labeling pattern ensures consistent isotopic purity and mass shift over extended storage periods, which is essential for long-term method ruggedness and multi-site method transfer.

Label Stability
Class-level
Aromatic D4; negligible back-exchange under typical analytical conditions
Supports long-term method ruggedness and multi-site transfer.
Stable >12 months at ambient storage; labile-deuterium labels may require pH control.
Stable Isotope Labeling Deuterium Exchange Method Ruggedness

Application Scenarios for 4-Nitro-α,α,α-trifluorotoluene-D4


Pharmaceutical Impurity Quantification

4-Nitro-α,α,α-trifluorotoluene-D4 is the recommended internal standard for validated GC-MS/MS or LC-MS/MS methods quantifying residual 4-nitrobenzotrifluoride impurities in active pharmaceutical ingredients (APIs) such as cinacalcet hydrochloride [1]. Its M+4 mass shift and chromatographic co-elution enable accurate impurity profiling at ppm levels (LOQ ~1 ppm) required by ICH M7 guidelines for genotoxic impurity control. Procurement of the D4 isotopologue eliminates the need for lengthy method development to identify a suitable structural analog internal standard, directly accelerating method validation and reducing batch rejection risks due to quantification uncertainty .

Environmental Monitoring of Benzotrifluorides

For environmental laboratories analyzing benzotrifluoride derivatives in groundwater by GC-MS using purge-and-trap or SPE sample preparation [2], 4-Nitro-α,α,α-trifluorotoluene-D4 serves as a critical internal standard to correct for variable extraction efficiencies and matrix effects across diverse sample sources. The deuterated isotopologue's identical physicochemical behavior to the target analyte 4-nitrobenzotrifluoride ensures that method recovery calculations accurately reflect true environmental concentrations, a necessity for regulatory compliance reporting under frameworks such as the EU Water Framework Directive or US EPA methods [3].

Reaction Monitoring in Fluorochemical Synthesis

In synthetic chemistry laboratories developing novel fluorinated aromatic compounds, 4-Nitro-α,α,α-trifluorotoluene-D4 is employed as a quantitative internal standard for monitoring reaction progress, determining yield, and tracking degradation kinetics of 4-nitrobenzotrifluoride-based intermediates . The D4 isotopologue enables precise quantitation of the non-deuterated reaction species without interference, allowing chemists to calculate accurate conversion rates and kinetic parameters (e.g., rate constants, half-lives) that would be confounded by variable instrument response or sample workup losses if external calibration alone were used [4].

Bioanalytical Method Development for Nitroaromatics

Bioanalytical laboratories developing LC-MS/MS assays for nitroaromatic drug metabolites or environmental toxicants can use 4-Nitro-α,α,α-trifluorotoluene-D4 as a stable isotope-labeled internal standard surrogate for 4-nitrobenzotrifluoride and structurally related compounds . The deuterated internal standard corrects for ion suppression/enhancement effects from biological matrices (plasma, urine, tissue homogenates) and sample preparation variability, enabling achievement of the ±15% accuracy and precision criteria mandated by FDA and EMA bioanalytical method validation guidelines [3]. Its aromatic D4 labeling pattern remains stable throughout typical bioanalytical workflows involving protein precipitation or liquid-liquid extraction, ensuring consistent method performance across study samples [4].

Application
Selection Property
Validation Focus
API impurity profiling (research)
Deuterated ISTD co-elution
Matrix-effect correction and LOQ review
Environmental benzotrifluoride analysis
ISTD for matrix-effect correction
Recovery across diverse sample matrices
Fluorochemical synthesis reaction monitoring
Quantitative ISTD for yield determination
Kinetic parameter calculation without instrument variability
Nitroaromatic bioanalysis method development
ISTD for biological matrix ion suppression correction
Accuracy/precision within research validation criteria

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